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Introduction The receptor tyrosine kinase Axl is a well-established promoter of cancer cell migration,

invasion, and metastasis across various cancer types, including breast cancer and melanoma [1] [2]. Its

activation stimulates a network of focal adhesion (FA) proteins, leading to faster FA disassembly and

enhanced cell motility [1]. Furthermore, Axl signaling contributes to the epithelial-mesenchymal transition

(EMT) and tumor angiogenesis, which facilitates the metastatic process [3]. While most studies utilize Axl

inhibitors (e.g., R428/Bemcentinib) or siRNA knockdown, the same core functional assays are directly

applicable to evaluating the next generation of therapeutics: Axl degraders. This note details protocols for

these key assays, summarizing quantitative findings and providing visualizations of the signaling pathways

involved.

Mechanism of Axl-Driven Migration and Invasion Axl promotes metastasis through multiple

interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes

involved.
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Diagram 1: Axl Signaling in Cell Migration and Invasion. Axl can be activated by its ligand GAS6 (which

bridges phosphatidylserine, PtdSer) or trans-activated by other Receptor Tyrosine Kinases (RTKs). This

triggers downstream pathways like PI3K/Akt and MAPK/ERK, and a specific network involving NEDD9,

CRKII, and PEAK1 that leads to Paxillin phosphorylation and focal adhesion disassembly. These processes

collectively drive cell migration, invasion, and tumor angiogenesis [1] [4] [3].

Detailed Experimental Protocols The following are standard protocols adapted from recent studies for

assessing migration and invasion, which can be used to test Axl degraders.

Protocol 1: Scratch Wound (Migration) Assay This assay measures 2D cell migration into a "wound"

created in a confluent monolayer [2].

Step 1: Cell Seeding. Seed cells in a 6-well plate until they reach 100% confluence.
Step 2: Serum Starvation. Replace the growth medium with a quiescence medium containing 0.5%

dialyzed FBS for 24 hours to inhibit cell proliferation.
Step 3: Create Wound. Slowly and steadily scrape the cell monolayer with a rubber scraper or a

pipette tip to create a uniform wound. Wash the well thoroughly with PBS to remove dislodged cells.
Step 4: Treatment & Imaging.

Add treatment medium (containing the Axl degrader, a reference inhibitor like R428, or vehicle
control) and, if studying ligand-dependent effects, recombinant GAS6 (e.g., 50-100 ng/mL).

Mark the bottom of the plate for consistent imaging locations. Capture images at each mark
using a microscope (e.g., 4x or 5x objective) at time 0.

Incubate the plate for 24 hours.
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After incubation, take images at the exact same pre-marked locations.

Step 5: Quantification. Measure the width of the wound at each location and time point using image
analysis software (e.g., ImageJ). Calculate the relative migratory rate as the difference in wound

width between 0h and 24h.

Protocol 2: Transwell Invasion Assay This assay measures the ability of cells to invade through a Matrigel-

coated membrane, simulating the extracellular matrix [2].

Step 1: Assay Preparation. Thaw Matrigel on ice and pre-coat the membrane of transwell inserts
(e.g., 24-well format, 8μm pore size) with a thin layer of Matrigel. Allow it to solidify in an incubator for

at least 2 hours.
Step 2: Cell Preparation. Detach and wash the cells. Resuspend them in a serum-free medium at a

density of 50,000 cells/mL.
Step 3: Cell Seeding & Treatment.

Add 0.5 mL of cell suspension to the top chamber of the transwell.
Add 0.75 mL of medium containing a chemoattractant (e.g., 10% FBS) and the test compounds

(Axl degrader, inhibitor, or control) to the bottom chamber. For GAS6 studies, it can be added to
the bottom chamber.

Incubate the assay for 48 hours.
Step 4: Cell Staining and Counting.

After incubation, carefully remove the medium from the top chamber and non-invaded cells
from the top surface of the Matrigel using a cotton swab.

Fix the cells on the lower membrane surface with 4% formaldehyde and stain with a crystal
violet solution.

Wash and allow the membrane to dry. Capture multiple images per membrane under a
microscope and count the number of invaded cells.

Quantitative Data from Axl Inhibition Studies The table below summarizes typical results observed when

Axl signaling is disrupted, providing a benchmark for expected outcomes when testing Axl degraders.

Table 1: Summary of Phenotypes from Axl Inhibition/Knockdown

Cancer Type Intervention Assay Key Result Citation

Melanoma

(WM852)

Axl Inhibitor

(R428)

Scratch Wound Significant inhibition of cell

migration

[2]

Melanoma (IgR3) Axl Inhibitor

(R428)

Transwell Invasion Dramatic inhibition of cell

invasion

[2]
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Cancer Type Intervention Assay Key Result Citation

Breast Cancer
(MDA-MB-231)

Axl Knockdown
(shRNA)

Endothelial Tube
Formation

Conditioned media led to
fewer endothelial tubes

[4]

Breast Cancer
(MDA-MB-231)

Axl Knockdown
(shRNA)

Endothelial
Sprouting

Conditioned media led to
shorter sprout lengths

[4]

Breast Cancer
(MDA-MB-231)

Axl Knockdown
(shRNA)

Transwell Migration
(Endothelial)

Reduced endothelial cell
migration

[4]

Experimental Workflow for Testing Axl Degraders A typical project workflow for validating an Axl

degrader in these assays is visualized below.
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Diagram 2: Workflow for Axl Degrader Validation. A logical sequence for testing Axl degraders begins with

confirming target degradation and inhibition of downstream signaling, followed by execution of functional

migration and invasion assays, and concluding with quantitative data analysis.

Discussion and Future Perspectives The protocols outlined here are a robust starting point for

characterizing the efficacy of Axl degraders. As degraders function by removing the target protein entirely,

they may demonstrate superior efficacy compared to inhibitors and could overcome certain resistance

mechanisms [3]. When testing degraders, it is crucial to first confirm successful Axl degradation via Western

blot before proceeding to functional assays. Furthermore, given Axl's role in modulating the tumor immune

microenvironment [5], future work with degraders should explore their impact on co-culture models

incorporating immune cells. The ongoing clinical development of Axl-targeting agents like Bemcentinib

underscores the translational importance of this pathway [5] [3].

Key References

Nature Communications (2020): Defines the AXL-regulated phosphoproteome and its role in focal
adhesion dynamics and metastasis [1].

PLOS ONE (2023): Provides specific experimental details on Axl inhibition in melanoma migration
and invasion assays [2].

Oncotarget (2019): Elucidates the role of Axl signaling in tumor angiogenesis and its impact on
endothelial cell function [4].

Signal Transduction and Targeted Therapy (2025): A comprehensive review of AXL signaling and its
targeting in cancer, including mechanisms and therapeutic strategies [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. AXL confers cell migration and invasion by hijacking a ... [nature.com]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s12893133?utm_src=pdf-body-img
https://www.nature.com/articles/s41392-024-02121-7
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1601420/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1601420/full
https://www.nature.com/articles/s41392-024-02121-7
https://www.nature.com/articles/s41467-020-17415-x
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0283749
https://www.oncotarget.com/article/26882/text/
https://www.nature.com/articles/s41392-024-02121-7
https://www.smolecule.com/products/s12893133?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/s41467-020-17415-x
https://www.smolecule.com/products/s12893133?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


2. Axl contributes to efficient migration and invasion of ... [journals.plos.org]

3. AXL signaling in cancer: from molecular insights to ... [nature.com]

4. Axl signaling is an important mediator of tumor angiogenesis [oncotarget.com]

5. Axl inhibitor-mediated reprogramming of the myeloid ... [frontiersin.org]

To cite this document: Smolecule. [Axl in Cancer Cell Migration and Invasion: An Application Note].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12893133#cell-

migration-and-invasion-assays-with-axl-degraders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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